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molecular formula C14H11ClN2O B6360909 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one CAS No. 1551407-49-8

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one

Cat. No. B6360909
M. Wt: 258.70 g/mol
InChI Key: NGOXVXZBVRJYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901305B2

Procedure details

To a solution of 4-(4-chloro-2-fluorophenyl)-N,2-dimethylnicotinamide (40 mg, 0.144 mmol) in THF (3 mL) cooled to 0° C. was added NaH (10.33 mg, 0.431 mmol) and the reaction mixture was stirred for 4 h. After the reaction completion, the reaction mixture was quenched with ice water and the product was extracted with ethyl acetate (20 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 8-chloro-4,6-dimethylbenzo[c][2,7]naphthyridin-5(6H)-one (30 mg, 0.116 mmol, 81% yield) as an off-white solid. LC/MS, (ESI) m/z 259.2 [(M+H)+, calcd for C14H12ClN2O 259.1]; LC/MS retention time (Method D): tR=0.65 min.
Name
4-(4-chloro-2-fluorophenyl)-N,2-dimethylnicotinamide
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10.33 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([C:14]([NH:16][CH3:17])=[O:15])=[C:12]([CH3:18])[N:11]=[CH:10][CH:9]=2)=[C:4](F)[CH:3]=1.[H-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:13](=[C:12]([CH3:18])[N:11]=[CH:10][CH:9]=3)[C:14](=[O:15])[N:16]([CH3:17])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-(4-chloro-2-fluorophenyl)-N,2-dimethylnicotinamide
Quantity
40 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1=CC=NC(=C1C(=O)NC)C)F
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.33 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction completion, the reaction mixture was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=CC2=C(N(C(C3=C(N=CC=C23)C)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.116 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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